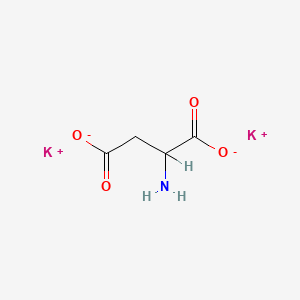
germanium dipotassium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium dipotassium trioxide is an inorganic compound with the chemical formula GeK₂O₃ It is a compound of germanium, a metalloid element, and potassium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium dipotassium trioxide can be synthesized through various methods. One common method involves the reaction of germanium dioxide (GeO₂) with potassium hydroxide (KOH) in an aqueous solution. The reaction proceeds as follows:
GeO2+2KOH→GeK2O3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting germanium dioxide with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction is typically carried out in a furnace, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as germanium dioxide.
Substitution: this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of germanium.
Reduction: Germanium dioxide (GeO₂) or elemental germanium.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Germanium dipotassium trioxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.
Biology: Germanium compounds have been studied for their potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Research has explored the use of germanium compounds in the treatment of certain diseases, such as cancer and viral infections.
Industry: this compound is used in the production of semiconductors, optical fibers, and infrared optics due to its unique electronic and optical properties.
Wirkmechanismus
The mechanism by which germanium dipotassium trioxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, germanium compounds can modulate immune responses, inhibit the growth of cancer cells, and exhibit antioxidant properties. The exact molecular targets and pathways are still under investigation, but it is believed that germanium compounds can interact with cellular proteins and enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Germanium dioxide (GeO₂): A common germanium compound used in the production of optical fibers and semiconductors.
Germanium tetrachloride (GeCl₄): Used in the production of high-purity germanium crystals and as a precursor for other germanium compounds.
Organogermanium compounds: Such as carboxyethyl germanium sesquioxide, which have potential therapeutic applications.
Uniqueness: Germanium dipotassium trioxide is unique due to its specific combination of germanium and potassium, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
12398-45-7 |
|---|---|
Molekularformel |
GeK2O3 |
Molekulargewicht |
198.82 g/mol |
IUPAC-Name |
dipotassium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.2K.3O/q+4;2*+1;3*-2 |
InChI-Schlüssel |
OAIUOLBQEZRYCB-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[K+].[K+].[Ge+4] |
Synonyme |
germanium dipotassium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














